Cas no 2248411-03-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2248411-03-0
- EN300-6524010
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate
-
- Inchi: 1S/C23H13N3O4/c27-21-16-6-1-2-7-17(16)22(28)26(21)30-23(29)18-13-20(14-9-11-24-12-10-14)25-19-8-4-3-5-15(18)19/h1-13H
- InChI Key: HLORBMILDMIUSM-UHFFFAOYSA-N
- SMILES: O(C(C1C=C(C2C=CN=CC=2)N=C2C=CC=CC=12)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 395.09060590g/mol
- Monoisotopic Mass: 395.09060590g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 4
- Complexity: 668
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 89.5Ų
- XLogP3: 3.5
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6524010-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate |
2248411-03-0 | 95.0% | 0.5g |
$699.0 | 2025-03-13 | |
Enamine | EN300-6524010-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate |
2248411-03-0 | 95.0% | 0.05g |
$612.0 | 2025-03-13 | |
Enamine | EN300-6524010-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate |
2248411-03-0 | 95.0% | 1.0g |
$728.0 | 2025-03-13 | |
Enamine | EN300-6524010-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate |
2248411-03-0 | 95.0% | 5.0g |
$2110.0 | 2025-03-13 | |
Enamine | EN300-6524010-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate |
2248411-03-0 | 95.0% | 0.25g |
$670.0 | 2025-03-13 | |
Enamine | EN300-6524010-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate |
2248411-03-0 | 95.0% | 0.1g |
$640.0 | 2025-03-13 | |
Enamine | EN300-6524010-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate |
2248411-03-0 | 95.0% | 10.0g |
$3131.0 | 2025-03-13 | |
Enamine | EN300-6524010-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate |
2248411-03-0 | 95.0% | 2.5g |
$1428.0 | 2025-03-13 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate Related Literature
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate
Research Brief on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate (CAS: 2248411-03-0)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate (CAS: 2248411-03-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and biological activity.
Recent studies have highlighted the role of this compound as a potent inhibitor of specific kinase targets involved in inflammatory and oncogenic pathways. The unique structural features of the molecule, including the quinoline core and the isoindole-1,3-dione moiety, contribute to its high binding affinity and selectivity. Computational docking studies and in vitro assays have demonstrated its efficacy in modulating key signaling pathways, making it a promising candidate for further drug development.
In terms of synthesis, researchers have optimized a multi-step route that ensures high yield and purity of the final product. The process involves the condensation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid with N-hydroxyphthalimide, followed by activation and coupling reactions. Advanced analytical techniques, such as NMR spectroscopy and high-resolution mass spectrometry, have been employed to confirm the compound's structure and purity.
Preliminary in vivo studies have shown that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. However, further toxicological evaluations are necessary to assess its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore its potential in preclinical models of disease.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate represents a novel chemical entity with significant therapeutic potential. Continued research is essential to fully elucidate its mechanism of action and optimize its pharmacological properties for clinical translation.
2248411-03-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(pyridin-4-yl)quinoline-4-carboxylate) Related Products
- 2227726-04-5((2S)-1-amino-3-cyclopropylpropan-2-ol)
- 1393822-89-3(lithium;(5-chloro-2-pyridyl)-trihydroxy-boranuide)
- 900881-15-4(N-(1Z)-1-(benzylcarbamoyl)(cyano)methylidene-1H-isoindol-3-ylpyridine-3-carboxamide)
- 2229384-77-2(2-(aminomethyl)prop-2-en-1-ylcyclopropane)
- 899214-32-5(6-Ethyl-3-(4-ethylbenzenesulfonyl)-1-methyl-1,4-dihydroquinolin-4-one)
- 2233-00-3(1-Propene,3,3,3-trichloro-)
- 155205-89-3(N-Norbimatoprost)
- 374630-39-4(3-(1H-1,3-benzodiazol-1-yl)-N'-(1Z)-1-(4-ethoxyphenyl)ethylidenepropanehydrazide)
- 128510-24-7(benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate)
- 1342851-15-3(1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine)




